N-ciclobutil-1,3-tiazol-2-amina

Descripción general

Descripción

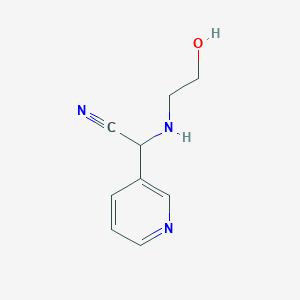

“N-cyclobutyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis methods for “N-cyclobutyl-1,3-thiazol-2-amine” were not found, thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-cyclobutyl-1,3-thiazol-2-amine” is characterized by a thiazole ring attached to a cyclobutyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including “N-cyclobutyl-1,3-thiazol-2-amine”, can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

“N-cyclobutyl-1,3-thiazol-2-amine” has a linear formula of C7H10N2S . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Desarrollo de antioxidantes

Los derivados de tiazol, incluida la N-ciclobutil-1,3-tiazol-2-amina, se están explorando por su potencial como antioxidantes. Estos compuestos pueden neutralizar los radicales libres, que son moléculas inestables que pueden causar daño celular. Las propiedades antioxidantes de los tiazoles los convierten en candidatos para prevenir enfermedades relacionadas con el estrés oxidativo .

Agentes analgésicos y antiinflamatorios

La investigación ha demostrado que los compuestos de tiazol exhiben actividades analgésicas y antiinflamatorias significativas. La this compound podría ser un precursor en la síntesis de nuevos fármacos que se dirijan al dolor y la inflamación, ofreciendo potencialmente alternativas a los medicamentos actuales con menos efectos secundarios .

Aplicaciones antimicrobianas y antifúngicas

El anillo de tiazol es una característica común en muchos agentes antimicrobianos y antifúngicos. La this compound puede servir como una estructura central para desarrollar nuevos fármacos que combatan las cepas resistentes de bacterias y hongos, abordando una creciente preocupación en la salud pública .

Agentes antitumorales y citotóxicos

Se ha informado que los derivados de tiazol exhiben actividades antitumorales y citotóxicas. Los compuestos basados en this compound podrían sintetizarse y probarse contra varias líneas celulares tumorales humanas, contribuyendo a la investigación del cáncer y posibles tratamientos .

Propiedades neuroprotectoras

Debido a la naturaleza versátil de los compuestos de tiazol, existe interés en investigar la this compound para propiedades neuroprotectoras. Podría desempeñar un papel en la síntesis de fármacos destinados a proteger las células nerviosas del daño o la degeneración .

Investigación antiviral

Los tiazoles, incluida la this compound, también se están estudiando por sus capacidades antivirales. Pueden conducir al desarrollo de nuevos fármacos antirretrovirales que pueden usarse para tratar infecciones virales, como el VIH, al inhibir enzimas virales clave .

Safety and Hazards

Direcciones Futuras

Thiazoles, including “N-cyclobutyl-1,3-thiazol-2-amine”, have shown diverse biological activities, making them promising scaffolds for the development of new drugs . Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activities and lesser side effects.

Mecanismo De Acción

Target of Action

N-cyclobutyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and biochemical pathways, depending on their specific chemical structure . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their signaling .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that n-cyclobutyl-1,3-thiazol-2-amine could have a range of potential effects depending on its specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

N-cyclobutyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, N-cyclobutyl-1,3-thiazol-2-amine interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), modulating their activity and influencing cellular responses . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

N-cyclobutyl-1,3-thiazol-2-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N-cyclobutyl-1,3-thiazol-2-amine can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation, such as cytokines and chemokines, thereby reducing inflammatory responses . Furthermore, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of N-cyclobutyl-1,3-thiazol-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, N-cyclobutyl-1,3-thiazol-2-amine can activate or inhibit transcription factors, such as NF-κB, leading to changes in gene expression and modulation of cellular responses . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclobutyl-1,3-thiazol-2-amine have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have demonstrated that N-cyclobutyl-1,3-thiazol-2-amine can maintain its biological activity and continue to exert its effects on cellular function, including sustained inhibition of inflammatory pathways and cancer cell proliferation .

Dosage Effects in Animal Models

The effects of N-cyclobutyl-1,3-thiazol-2-amine vary with different dosages in animal models . At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity . At higher doses, N-cyclobutyl-1,3-thiazol-2-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

N-cyclobutyl-1,3-thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and proteins, thereby influencing overall metabolic homeostasis . Additionally, N-cyclobutyl-1,3-thiazol-2-amine can affect the levels of key metabolites, such as glucose and fatty acids, by altering their synthesis and degradation pathways .

Transport and Distribution

The transport and distribution of N-cyclobutyl-1,3-thiazol-2-amine within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cells, N-cyclobutyl-1,3-thiazol-2-amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-cyclobutyl-1,3-thiazol-2-amine is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable N-cyclobutyl-1,3-thiazol-2-amine to interact with specific biomolecules and exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis .

Propiedades

IUPAC Name |

N-cyclobutyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSYYSPNOMMBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)

![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)

![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)

![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)